Biotin-PEG12-COOH
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Overview
Description
Biotin-PEG12-COOH is a biotinylation reagent that consists of biotin, a polyethylene glycol (PEG) spacer with 12 ethylene glycol units, and a carboxylic acid (COOH) functional group. The biotin moiety allows for strong binding to avidin or streptavidin proteins, while the PEG spacer enhances solubility and reduces steric hindrance. This compound is widely used in biochemical and biotechnological applications for labeling and conjugation purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG12-COOH typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative containing a terminal amine group to form Biotin-PEG12-NH2.
Carboxylation: Finally, the terminal amine group of Biotin-PEG12-NH2 is converted to a carboxylic acid group using a suitable reagent such as succinic anhydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG derivatives are synthesized and purified.
Automated Reactors: Automated reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG12-COOH undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Conjugation Reactions: Can be conjugated to proteins, peptides, and other biomolecules through its carboxylic acid group
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating the carboxylic acid group.
Carbodiimides: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions.
Organic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as solvents
Major Products
Biotinylated Proteins: Formed by conjugation with proteins.
Biotinylated Peptides: Formed by conjugation with peptides
Scientific Research Applications
Biotin-PEG12-COOH has a wide range of applications in scientific research:
Chemistry: Used for biotinylation of small molecules and polymers.
Biology: Facilitates the labeling and detection of biomolecules in various assays.
Medicine: Used in drug delivery systems and diagnostic assays.
Industry: Employed in the production of biotinylated products for research and development
Mechanism of Action
Biotin-PEG12-COOH exerts its effects through the biotin moiety, which binds strongly to avidin or streptavidin proteins. This binding is highly specific and stable, allowing for the efficient capture and detection of biotinylated molecules. The PEG spacer enhances solubility and reduces steric hindrance, improving the overall performance of the biotinylated molecule .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS: Contains a shorter PEG spacer with 4 ethylene glycol units.
Biotin-PEG4-Maleimide: Suitable for conjugation with thiol groups.
Biotin-PEG12-DBCO: Used for click chemistry applications
Uniqueness
Biotin-PEG12-COOH is unique due to its long PEG spacer, which provides greater flexibility and reduces steric hindrance. This makes it particularly useful for applications requiring efficient biotinylation with minimal interference .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUKWXFLKZKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69N3O16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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